(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Biomonitoring
- Macromolecular Adduct Formation and Metabolism : Research on heterocyclic amines like MeIQx and PhIP, structurally related to (E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol, reveals their formation during the cooking of meat and fish. Studies using accelerator mass spectrometry (AMS) show dose-dependent protein and DNA adduct levels in rodents and suggest that rodent models may not accurately represent human responses to these compounds, indicating a potential area for further research in understanding the metabolism and effects of similar compounds (Turteltaub et al., 1999).
- Biomonitoring of Amine Metabolites : A study on MeIQx, a heterocyclic aromatic amine, explores its metabolism and the quantification of its N2-glucuronide conjugate in human urine, providing a methodology that could be relevant for studying the metabolism and biological monitoring of related compounds (Stillwell et al., 1999).
Health Implications and Carcinogenicity
- Dietary Heterocyclic Amines and Lung Cancer Risk : A case-control study investigates the association between dietary intake of heterocyclic amines, such as MeIQx, and lung cancer risk. This research highlights the potential carcinogenicity of such compounds and suggests that consumption of these amines may be associated with increased risk of lung cancer, particularly in nonsmokers and light/moderate smokers (Sinha et al., 2000).
- Carcinogenic Presence in Urine and Dialysate : Studies report the presence of carcinogenic heterocyclic amines like MeIQx in the urine of healthy volunteers and in the dialysate from patients with uremia, highlighting the widespread human exposure to these compounds and their potential health implications (Ushiyama et al., 1991; Yanagisawa et al., 1986).
Pharmacological and Therapeutic Potential
- Ampakine Treatment in Schizophrenia : A study on L-(quinoxalin-6-ylcarbonyl)piperidine (CX516), a modulator of the AMPA receptor, explores its use as a single agent in the treatment of schizophrenia. This research provides insight into the pharmacological properties of quinoxaline derivatives, which could be relevant for understanding the broader therapeutic potential of related compounds like this compound (Marenco et al., 2002).
Properties
IUPAC Name |
3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-13-9-12(10-14(11-13)23-2)7-8-17-18(21)20-16-6-4-3-5-15(16)19-17/h3-11H,1-2H3,(H,20,21)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQQYKXSMWKPY-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=NC3=CC=CC=C3NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.